molecular formula C14H21N B11896111 2-(4-Ethylphenyl)azepane CAS No. 383131-12-2

2-(4-Ethylphenyl)azepane

Cat. No.: B11896111
CAS No.: 383131-12-2
M. Wt: 203.32 g/mol
InChI Key: YJDPUVZYSQGHKF-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)azepane is a seven-membered nitrogen-containing heterocyclic compound. Azepane derivatives, including this compound, are known for their diverse applications in synthetic chemistry and biology. These compounds are characterized by their unique ring structure, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethylphenyl)azepane typically involves the cyclization of appropriate precursors. One common method is the Pd/LA-catalyzed decarboxylation, which enables the formation of N-aryl azepane derivatives under mild conditions . This method involves the use of palladium catalysts and ligands to facilitate the cyclization process.

Industrial Production Methods: For industrial production, the preparation of azepane derivatives often involves multi-step processes. For example, the preparation of 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane hydrochloride involves alkylation, substitution, reduction, and chlorination steps . These methods are designed to achieve high yields and purity, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Ethylphenyl)azepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert azepane derivatives into amines.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens and nitrating agents are used for substitution reactions.

Major Products:

    Oxidation: N-oxides

    Reduction: Amines

    Substitution: Halogenated or nitrated azepane derivatives

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)azepane involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique ring structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including analgesia and anticancer activity .

Comparison with Similar Compounds

    Azepane: A parent compound with a similar ring structure.

    Benzazepine: Contains a fused benzene ring, offering different chemical properties.

    Oxazepine: Contains an oxygen atom in the ring, leading to distinct reactivity.

Uniqueness: 2-(4-Ethylphenyl)azepane is unique due to the presence of the ethylphenyl group, which imparts specific chemical and biological properties. This substitution can enhance the compound’s binding affinity and selectivity for certain molecular targets, making it a valuable compound in research and industrial applications .

Properties

CAS No.

383131-12-2

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

2-(4-ethylphenyl)azepane

InChI

InChI=1S/C14H21N/c1-2-12-7-9-13(10-8-12)14-6-4-3-5-11-15-14/h7-10,14-15H,2-6,11H2,1H3

InChI Key

YJDPUVZYSQGHKF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2CCCCCN2

Origin of Product

United States

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